4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with a molecular weight of 354.48, is particularly interesting due to its unique structure which includes a thiazole ring.
Mechanism of Action
Target of Action
The primary targets of the compound “4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide” are currently unknown. This compound contains a thiazole ring, which is a common moiety in many biologically active compounds . .
Mode of Action
Thiazole-containing compounds are known to interact with their targets in various ways, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The specific interactions of this compound would depend on its targets.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Thiazole-containing compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The exact pathways affected by this compound would depend on its specific targets.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents
Result of Action
Thiazole-containing compounds can have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide typically involves the reaction of 4-butoxybenzenesulfonyl chloride with 2,4-dimethylthiazole-5-methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfenamide under reducing conditions.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the sulfonamide group can yield sulfinamides or sulfenamides .
Scientific Research Applications
4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another sulfonamide with a thiazole ring, known for its antimicrobial properties.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is unique due to its specific substitution pattern, which can lead to different biological activities compared to other thiazole-containing sulfonamides. Its butoxy group and dimethylthiazole moiety provide distinct chemical properties that can be exploited in various applications .
Properties
IUPAC Name |
4-butoxy-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-4-5-10-21-14-6-8-15(9-7-14)23(19,20)17-11-16-12(2)18-13(3)22-16/h6-9,17H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFGFMYPWPBXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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